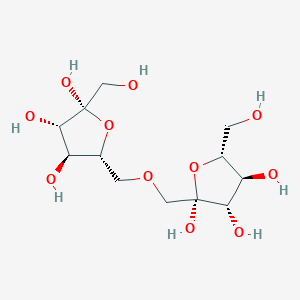

D-Fructosyl-D-fructofuranose

Description

Structure

3D Structure

Properties

Molecular Formula |

C12H22O11 |

|---|---|

Molecular Weight |

342.3 g/mol |

IUPAC Name |

(2R,3S,4S,5R)-5-(hydroxymethyl)-2-[[(2R,3S,4S,5R)-3,4,5-trihydroxy-5-(hydroxymethyl)oxolan-2-yl]methoxymethyl]oxolane-2,3,4-triol |

InChI |

InChI=1S/C12H22O11/c13-1-5-7(15)10(18)12(20,22-5)4-21-2-6-8(16)9(17)11(19,3-14)23-6/h5-10,13-20H,1-4H2/t5-,6-,7-,8-,9+,10+,11-,12-/m1/s1 |

InChI Key |

IDZUORIWVBRHPH-TWOHWVPZSA-N |

SMILES |

C(C1C(C(C(O1)(COCC2C(C(C(O2)(CO)O)O)O)O)O)O)O |

Isomeric SMILES |

C([C@@H]1[C@H]([C@@H]([C@](O1)(COC[C@@H]2[C@H]([C@@H]([C@](O2)(CO)O)O)O)O)O)O)O |

Canonical SMILES |

C(C1C(C(C(O1)(COCC2C(C(C(O2)(CO)O)O)O)O)O)O)O |

Origin of Product |

United States |

Occurrence and Biological Distribution of D Fructosyl D Fructofuranose Derivatives

Natural Presence in Botanical Systems

Fructan accumulation has evolved independently in both monocotyledonous and dicotyledonous plants, leading to a diversity of structures and accumulation strategies. biorxiv.orgnih.gov

Fructans are the primary storage carbohydrates in many temperate forage grasses and cereals. annualreviews.orgtandfonline.com In these plants, fructans are typically short-term storage compounds. oup.com The types of fructans found in monocots are structurally diverse and include levans, graminans (which have both β(2→1) and β(2→6) linkages), and neoseries fructans. oup.comresearchgate.net This structural variability is thought to be related to adaptability, such as conferring tolerance to drought and cold. researchgate.net

Forage grasses like timothy (Phleum pratense), perennial ryegrass (Lolium perenne), and fescue (Festuca spp.) are well-known fructan accumulators. tandfonline.com Cereal crops such as wheat, barley, rye, and oats also accumulate fructans in all their organs. biorxiv.orgmdpi.com The degree of polymerization (DP) of fructans in cereals is generally low, often less than 10. nih.gov

Table 1: Examples of Fructan-Accumulating Monocotyledonous Plants

| Plant Family | Genus/Species | Common Name | Primary Fructan Types |

|---|---|---|---|

| Poaceae | Lolium perenne | Perennial Ryegrass | Graminan, Levan-neoseries oup.comunit.no |

| Poaceae | Phleum pratense | Timothy | Levan (B1592505) tandfonline.comoup.com |

| Poaceae | Hordeum vulgare | Barley | Graminan, Neoseries, Inulin (B196767) annualreviews.orgbiorxiv.org |

| Poaceae | Triticum aestivum | Wheat | Graminan nih.govmdpi.com |

| Liliaceae | Allium cepa | Onion | Inulin mdpi.commdpi.com |

In dicotyledonous plants, fructans, primarily of the inulin type, serve as long-term reserve carbohydrates. oup.com These are often stored in underground organs like roots and tubers. oup.com The Asteraceae family is a major source of inulin, with species like chicory (Cichorium intybus) and Jerusalem artichoke (Helianthus tuberosus) being used for industrial inulin extraction. bohrium.commdpi.com

Agave species are also notable fructan accumulators, producing complex branched fructans known as agavins. nih.govresearchgate.net The DP of fructans in dicots can vary significantly, from a DP of 10 to 30 in chicory to as high as 200 in globe artichoke. researchgate.net

Table 2: Examples of Fructan-Accumulating Dicotyledonous Plants

| Plant Family | Genus/Species | Common Name | Primary Fructan Types |

|---|---|---|---|

| Asteraceae | Cichorium intybus | Chicory | Inulin bohrium.commdpi.com |

| Asteraceae | Helianthus tuberosus | Jerusalem Artichoke | Inulin bohrium.comannualreviews.org |

| Asteraceae | Cynara cardunculus var. scolymus | Globe Artichoke | Inulin researchgate.net |

| Campanulaceae | Campanula rapunculoides | Creeping Bellflower | Inulin-type mdpi.com |

Fructans are primarily synthesized and stored within the cell's vacuole. annualreviews.orgoup.comunit.no However, evidence also points to their presence in the apoplast, phloem, and xylem tissues. oup.comfrontiersin.org The localization often corresponds to their function.

In grasses, fructans accumulate as short-term reserves in various parts, including stems, leaf sheaths, the bases of elongating leaves, and to a lesser extent, in leaf blades and roots. oup.com During periods of cold acclimation, significant quantities of fructans accumulate in the vacuoles of leaf and crown tissues. tandfonline.com For perennial grasses, these stored fructans are crucial for surviving winter and fueling regrowth in the spring. oup.comunit.no

In dicots such as Agave tequilana, higher DP fructans are found in the central part of the stem, indicating a role in long-term storage. nih.govresearchgate.net Lower DP fructans are concentrated in the vascularized core of the rhizomes, suggesting a role in mobilizing carbohydrates to developing offshoots. nih.govresearchgate.net In transgenic white clover, fructans were detected in leaves of all ages, stems, roots, and flowers. researchgate.net

Accumulation patterns are dynamic and influenced by environmental factors and developmental stages. annualreviews.orgtandfonline.com For instance, in temperate grasses, fructan levels typically peak in early winter and then decline as they are used for energy. unit.no

Microbial Production and Secretion

A wide range of microorganisms, including bacteria, fungi, and yeast, can produce fructans. cigb.edu.cumdpi.com Microbial fructan synthesis is generally more efficient than in plants because it often requires only a single enzyme. mdpi.comnih.gov These microbially produced fructans are typically secreted as exopolysaccharides (EPS), which form part of the protective biofilm matrix. mdpi.comnih.gov

Bacteria are prolific producers of fructans, particularly the levan type, which has a high degree of polymerization. cigb.edu.cu Both Gram-positive and Gram-negative bacteria synthesize levans. cigb.edu.cunih.gov In contrast, inulin-type fructans are produced by only a few bacterial species, mainly Gram-positive lactic acid bacteria. cigb.edu.cu

Bacterial fructans are synthesized by enzymes called fructansucrases. nih.gov Levansucrases synthesize levan, while inulosucrases produce inulin. cigb.edu.cu The production of these enzymes and the resulting fructans is often influenced by the concentration of sucrose (B13894) in the growth medium. mdpi.com

Table 3: Examples of Fructan-Producing Bacteria

| Bacterial Genus | Species | Fructan Type Produced | Key Enzyme |

|---|---|---|---|

| Lactobacillus | L. gasseri, L. reuteri | Inulin, Levan nih.govmicrobiologyresearch.org | Inulosucrase, Levansucrase nih.govnih.gov |

| Bacillus | B. subtilis, B. velezensis | Levan nih.govnih.gov | Levansucrase nih.govjmb.or.kr |

| Streptococcus | S. mutans, S. salivarius | Inulin, Levan cigb.edu.cunih.gov | Fructosyltransferase jmb.or.kr |

| Pediococcus | P. pentosaceus | Phlein (Levan-type) oup.comnih.gov | Fructan-fermenting enzymes nih.gov |

| Geobacillus | G. stearothermophilus | Levan mcgill.ca | Levansucrase mcgill.ca |

Fungi and yeasts are also utilized for the production of D-fructosyl-D-fructofuranose derivatives, primarily in the form of fructooligosaccharides (FOS) with a low degree of polymerization. cigb.edu.cumdpi.com Fungal species from genera such as Aspergillus and Aureobasidium produce linear, inulin-type fructans. cigb.edu.cu

The enzymes responsible in fungi are typically fructosyltransferases (FTases) and β-fructofuranosidases. mdpi.com Industrial production of FOS often uses immobilized fungal enzymes or cells. cigb.edu.cunih.gov

Yeasts, particularly Saccharomyces cerevisiae, have been engineered as cell factories for fructan production. nih.govnih.gov By expressing fructosyltransferase genes from other organisms, these yeasts can efficiently convert sucrose into specific types of fructans. nih.govnih.gov A key advantage of using yeast is its ability to consume the glucose and fructose (B13574) byproducts of the reaction, which can otherwise inhibit the fructan-synthesizing enzymes. nih.gov

Table 4: Examples of Fructan-Producing Fungi and Yeast

| Organism Type | Genus/Species | Fructan Type Produced | Key Enzyme |

|---|---|---|---|

| Filamentous Fungi | Aspergillus niger, A. foetidus | Inulin-type FOS cigb.edu.cunih.gov | Fructosyltransferase (FTase) mdpi.comnih.gov |

| Filamentous Fungi | Aureobasidium pullulans | Inulin-type FOS cigb.edu.cu | Fructosyltransferase (FTase) mdpi.com |

| Yeast | Saccharomyces cerevisiae (transgenic) | 1-Kestose (B104855), Inulin, Levan nih.govnih.gov | Expressed Fructosyltransferases nih.govnih.gov |

Non-Enzymatic Formation in Industrial and Thermally Processed Matrices

The non-enzymatic formation of this compound derivatives and related compounds is a significant phenomenon in food science, occurring primarily during industrial and thermal processing of sugar-rich materials. These reactions, mainly caramelization and the Maillard reaction, lead to a complex array of molecules, including various di-D-fructose dianhydrides (DFAs).

Caramelization occurs when sugars are heated, either in dry form or in concentrated aqueous solutions, leading to dehydration and self-condensation reactions. researchgate.net This process is a cornerstone of the food industry for producing coloring additives and other food materials from sources like sucrose, D-glucose, and starch syrups. nih.gov The thermal or acid-catalyzed activation of fructose and fructose-containing saccharides, such as sucrose and inulin, generates a fructosyloxacarbenium cation. nih.gov This reactive intermediate can then glycosylate another fructose unit, forming a transient ketodisaccharide that undergoes intramolecular spiroketalization to create the core structure of DFAs. nih.gov

Thermal treatments of solid mixtures of inulin and citric acid have been shown to produce di-D-fructose dianhydrides and related oligomers under conditions analogous to the roasting of chicory. researchgate.net Similarly, heating powdered mixtures of D-glucose and D-fructose can lead to the formation of new disaccharides, such as α-D-fructofuranosyl-(2→6)-D-glucose. jst.go.jp

The Maillard reaction, another form of non-enzymatic browning, involves the reaction between reducing sugars and compounds with free amino groups, like amino acids and proteins. abo.fi In the case of fructose, the reaction begins with the condensation of the keto carbonyl group and an amine to form a Schiff base, which then isomerizes into a fructosylamine. abo.fi Subsequent reactions lead to highly reactive intermediates that polymerize into brown, high molecular weight compounds known as melanoidins. abo.fi This reaction is a major pathway for the formation of furan (B31954) in thermally processed foods. nih.gov

The specific compounds formed and their relative abundance depend heavily on the processing conditions, including the starting material, temperature, time, and the presence of catalysts like acids. nih.govjst.go.jp

Table 1: Formation of Di-D-fructose Dianhydrides (DFAs) via Caramelization

This table summarizes the various DFA isomers identified from the thermal processing of fructose-containing materials.

| Product (DFA Isomer) | Starting Material | Process | Key Findings | Reference(s) |

| α-D-Fructofuranose β-D-fructofuranose 1,2′:2,3′-dianhydride (DFA III) | Sucrose, Inulin | Caramelization, Pyrolysis | Represents a significant fraction (up to 8%) in sucrose caramel. nih.gov Can also be produced by pyrolysis of inulin or sucrose in the presence of citric acid. researchgate.net | researchgate.netnih.gov |

| α-D-Fructofuranose β-D-fructopyranose 1,2′:2,1′-dianhydride | D-fructose | CO2-promoted Caramelization | Identified as the major diastereomer in the DFA fraction under thermodynamic control. acs.org | acs.org |

| α-D-Fructofuranose α-D-glucopyranose-1,2':2,1'- dianhydride | Sucrose | Caramelization | A mixed dianhydride containing a glucose subunit, identified in the disaccharide fraction of sucrose caramel. nih.gov | nih.gov |

| Various DFA isomers (up to 13 identified) | Fructose | Caramelization | A complex distribution of isomers differing in ring size, linking position, and stereochemistry is generally obtained. nih.gov | nih.gov |

Table 2: Non-Enzymatic Synthesis of Fructosyl Derivatives Under Thermal Treatment

This table details specific research findings on the formation of fructosyl derivatives through heating.

| Synthesized Compound | Reactants | Thermal Conditions | Yield/Observations | Reference(s) |

| α-D-Fructofuranosyl-(2→6)-D-glucose | D-glucose and D-fructose (equal amounts) | 130°C for 45 min or 140°C for 30 min (melting) | Compound was successfully formed and isolated. jst.go.jp | jst.go.jp |

| α-D-Fructofuranosyl-(2→6)-D-glucose | D-glucose and D-fructose (powdered mixture) | 150°C for 60 min | Several saccharides were produced; maximum yield for the target compound was at 130°C for 60 min. jst.go.jp | jst.go.jp |

| Di-D-fructose dianhydrides (DFAs) and glycosyl-DFAs | Inulin and Citric Acid | Thermal treatment (solid mixture) | Formation kinetics were investigated, analogous to conditions in chicory roasting. researchgate.net | researchgate.net |

| DFAs and glycosyl-DFAs | D-fructose and water (ratio 6.0) with CO2 pressure (2 MPa) | 100°C for 48 h | Achieved 72% fructose conversion, yielding a product with 47% DFAs and 23% glycosyl-DFAs. acs.org | acs.org |

Degradation and Hydrolysis Mechanisms of D Fructosyl D Fructofuranose and Fructans

Fructan Exohydrolase Activities in Biological Systems

Fructan exohydrolases (FEHs) are a class of enzymes that catalyze the hydrolysis of fructans by sequentially removing terminal fructosyl residues. mdpi.comnih.gov This exolytic action is vital for plants, which use fructans as carbohydrate reserves. FEHs mobilize these stored fructans to provide energy for growth, development, and stress responses. nih.govmdpi.com

FEH activity is classified based on the specific glycosidic linkage of the fructan substrate it preferentially hydrolyzes. nih.govmdpi.com

1-FEH : Primarily hydrolyzes the β-2,1 linkages characteristic of inulin-type fructans.

6-FEH : Mainly degrades levan-type fructans, which are composed of β-2,6 linkages.

6&1-FEH : Capable of degrading mixed-type fructans containing both β-2,1 and β-2,6 linkages. mdpi.com

In many plants, FEHs are located in the vacuole, and their activity is often regulated by environmental cues such as temperature and defoliation. nih.govusda.gov For example, the activity of FEHs in Jerusalem artichoke tubers fluctuates seasonally, correlating with the changes in fructan content and the need to mobilize sugars. mdpi.com This controlled degradation is crucial for providing a ready source of fructose (B13574) for metabolic processes. nih.gov

| Enzyme Type | Preferred Substrate Linkage | Primary Substrate Type | Biological Role |

|---|---|---|---|

| 1-FEH | β-2,1 | Inulin-type fructans | Mobilization of inulin (B196767) reserves in plants like chicory and Jerusalem artichoke. mdpi.com |

| 6-FEH | β-2,6 | Levan-type fructans | Degradation of levans in grasses and bacteria. |

| 6&1-FEH | β-2,1 and β-2,6 | Mixed-type fructans (Neoseries) | Hydrolysis of complex fructans in plants like asparagus and maize. mdpi.comnih.gov |

Inulinase-Catalyzed Hydrolysis (Endo- and Exo-inulinases)

Inulinases are enzymes that specifically catalyze the hydrolysis of inulin, a polymer of fructose. These enzymes are predominantly produced by microorganisms, including fungi, yeast, and bacteria, and are widely used in industrial processes to produce fructose and fructooligosaccharides (FOS). wikipedia.orgnih.govresearchgate.net Inulinases belong to the glycoside hydrolase family 32 (GH32) and are categorized into two main types based on their mode of action on the inulin chain. nih.govfrontiersin.org

Endo-inulinases (EC 3.2.1.7) : These enzymes act randomly on the internal β-2,1-D-fructosidic linkages of the inulin molecule. wikipedia.orgfrontiersin.org This "endo" action breaks the long chain into smaller fragments, producing a mixture of inulo-oligosaccharides with varying degrees of polymerization, such as inulotriose (B12754265) and inulotetraose. nih.govfrontiersin.org

Exo-inulinases (EC 3.2.1.80) : These enzymes hydrolyze the inulin chain from the non-reducing end, sequentially cleaving the terminal β-2,1-linked fructosyl units. nih.govfrontiersin.org The primary product of this "exo" activity is D-fructose. researchgate.net Because of their ability to produce high yields of fructose (up to 95%), exo-inulinases are extensively used in the production of high-fructose syrup. nih.govresearchgate.net

| Feature | Endo-inulinase | Exo-inulinase |

|---|---|---|

| EC Number | 3.2.1.7 wikipedia.orgnih.gov | 3.2.1.80 frontiersin.org |

| Mode of Action | Cleaves internal β-2,1 glycosidic bonds randomly. frontiersin.org | Sequentially removes fructose units from the non-reducing end. frontiersin.org |

| Primary Products | Inulo-oligosaccharides (e.g., inulotriose, inulotetraose). frontiersin.org | D-Fructose. nih.gov |

| Industrial Application | Production of fructooligosaccharides (FOS). nih.gov | Production of ultra-high-fructose syrup. nih.gov |

Regiospecificity and Stereospecificity of Glycosidic Bond Cleavage

The enzymatic hydrolysis of fructans is characterized by a high degree of specificity, which ensures precise and controlled degradation. This specificity can be discussed in terms of regiospecificity and stereospecificity.

Regiospecificity refers to the ability of an enzyme to act on a specific region or bond within a substrate molecule. Fructan-hydrolyzing enzymes demonstrate remarkable regiospecificity:

Linkage Specificity : As discussed, 1-FEH and inulinases are specific for β-2,1 linkages, whereas 6-FEHs target β-2,6 linkages. nih.govmdpi.com This allows for the selective degradation of different types of fructans.

Positional Specificity : There is a clear distinction between enzymes that cleave bonds internally (endo-acting) and those that act on the terminal ends of the polymer (exo-acting). Endo-inulinases hydrolyze glycosidic bonds within the fructan chain, while exo-inulinases and FEHs exclusively cleave the terminal fructosyl residue. nih.govfrontiersin.org

This high regiospecificity is a direct result of the well-defined three-dimensional structure of the enzyme's active site, which only allows the substrate to bind in a specific orientation that presents the target glycosidic bond to the catalytic residues. This is a significant advantage over non-specific chemical methods like acid hydrolysis, which can cleave bonds indiscriminately and produce undesirable byproducts. frontiersin.orgnih.gov

Stereospecificity relates to the enzyme's ability to distinguish between stereoisomers and to catalyze a reaction that preserves or inverts the stereochemistry at the reaction center. Glycoside hydrolases, including fructanases, are highly stereospecific. They cleave the glycosidic bond through a general acid/base catalysis mechanism that proceeds with either a net retention or inversion of the anomeric carbon's configuration. Fructanases of the GH32 family, such as inulinases, are "retaining" enzymes, meaning the stereochemistry of the anomeric carbon is preserved in the product after hydrolysis. dntb.gov.ua This ensures that the D-fructose released from the fructan chain maintains its natural configuration.

| Enzyme | Regiospecificity (Linkage) | Regiospecificity (Position) | Stereospecificity |

|---|---|---|---|

| Fructan Exohydrolase (FEH) | Specific for β-2,1 or β-2,6 linkages. mdpi.com | Exo-acting (cleaves terminal bonds). usda.gov | Retaining mechanism. |

| Endo-inulinase | Specific for β-2,1 linkages. wikipedia.org | Endo-acting (cleaves internal bonds). frontiersin.org | Retaining mechanism. |

| Exo-inulinase | Specific for β-2,1 linkages. nih.gov | Exo-acting (cleaves terminal bonds). frontiersin.org | Retaining mechanism. |

Chemical Synthesis and Derivatization Strategies for D Fructosyl D Fructofuranose

Non-Enzymatic Oligosaccharide Formation via Acid-Catalysis

Acid-catalyzed reactions provide a direct, albeit often complex, route for the formation of oligosaccharides from monosaccharide units. This approach typically involves the dehydration and condensation of sugar molecules, such as fructose (B13574), under acidic conditions. During processes like the caramelization of sugars, a diverse array of oligosaccharides is formed through these dehydration-condensation reactions. jst.go.jp The products can include various isomers of difructose, with the maximum degree of polymerization reaching up to six units. jst.go.jp

The complexity of the product mixture arises from the multiple reactive hydroxyl groups on the fructose molecule, leading to a variety of linkage positions and anomeric configurations (α and β). While acid-catalyzed synthesis can generate a range of oligosaccharides, controlling the specific connectivity and stereochemistry to selectively produce D-fructosyl-D-fructofuranose is a significant challenge, often resulting in low yields of the desired product amidst a complex mixture of isomers. acs.org

Chemoenzymatic Synthesis Approaches

Chemoenzymatic strategies leverage the high specificity of enzymes to overcome the selectivity challenges inherent in purely chemical methods. Enzymes such as fructosyltransferases, β-fructofuranosidases, and β-N-acetylhexosaminidases are employed to catalyze the transfer of a fructosyl moiety from a donor substrate to an acceptor molecule in a process known as transglycosylation. nih.govnih.govresearchgate.net

Fructosyltransferases, for instance, can synthesize fructooligosaccharides (FOS) by transferring a fructosyl unit from a donor like sucrose (B13894) to an acceptor, which can be another sucrose molecule or a growing FOS chain. mdpi.comfrontiersin.org The type of linkage formed, such as β(2→1) or β(2→6), is determined by the specific enzyme used. mdpi.com For example, enzymes from Aspergillus niger are commonly used for the synthesis of fructosyl derivatives. mdpi.com

A typical chemoenzymatic process involves two main stages. First, an anomeric carbon of the fructosyl donor is attacked by an amino acid residue (e.g., Aspartate) in the enzyme's active site, creating a covalent enzyme-fructose intermediate. Subsequently, this intermediate is attacked by a hydroxyl group on the acceptor molecule, resulting in the formation of a new glycosidic bond and the desired oligosaccharide. mdpi.com This method allows for the production of specific oligosaccharides with high yields and defined structures. nih.govnih.gov

| Enzyme Class | Donor Substrate | Acceptor Example | Product Type |

| Fructosyltransferase | Sucrose | Sucrose, FOS | Fructooligosaccharides (FOS) |

| β-fructofuranosidase | Sucrose | N-acetylglucosamine | N-acetylsucrosamine |

| β-N-acetylhexosaminidase | N-acetylsucrosamine | Diacetylchitobiose | Fructose-linked Chitin Oligosaccharide |

Stereoselective Synthesis Methodologies for Isomeric Control

Achieving precise control over the stereochemistry of the glycosidic linkage is a critical aspect of carbohydrate synthesis. Glycosidation of D-fructofuranose is synthetically challenging due to the sterically hindered anomeric hydroxyl group. semanticscholar.org Most glycosidation reactions with fructose donors tend to yield α-anomers or α-predominant mixtures. semanticscholar.org

To address this, stereoselective methods have been developed. One effective approach involves the use of a protected thio-fructofuranoside donor, such as a 4,6-O-siloxane-protected derivative. bohrium.comrsc.org This strategy facilitates the stereoselective synthesis of α-D-fructofuranosides with broad substrate scope and tolerance for various functional groups. bohrium.comrsc.org The use of protecting groups on the fructose molecule is crucial to direct the reaction towards the desired isomer.

Another strategy involves indirect synthesis pathways. For instance, the stereoselective synthesis of a β-D-fructofuranoside has been achieved through a process that first involves a selective β-D-psicofuranosidation, followed by a stereo-inversion of a hydroxyl group on the furanose ring. semanticscholar.org The stereochemistry of the final product can also be controlled by selective epimerizations during the synthesis of locked furanose analogues. biu.ac.ilresearchgate.netcapes.gov.br These advanced methodologies allow for the synthesis of specific isomers of this compound, which are essential for studying structure-activity relationships.

| Method | Key Feature | Outcome |

| Protected Thio-donor | Use of a 4,6-O-siloxane-protected thio-fructofuranoside | Stereoselective formation of α-D-fructofuranosides |

| Indirect Synthesis | Psicofuranosidation followed by stereo-inversion | Formation of specific β-D-fructofuranosides |

| Selective Epimerization | Controlled inversion of stereocenters | Control of α/β anomers in locked analogues |

Rational Design of this compound Analogs and Probes

The rational design of analogs and probes of this compound is crucial for investigating its biological functions and interactions with enzymes and transporters. This process involves modifying the parent structure to probe specific molecular interactions or to act as inhibitors.

For example, in designing inhibitors for the fructose transporter GLUT5, various fructose analogues have been synthesized and evaluated. nih.gov Studies have shown that the transporter has poor tolerance for most modifications, but the C-6 position of D-fructofuranose was identified as a suitable site for derivatization to develop affinity probes without significantly compromising binding. nih.gov

Another approach in rational design is the creation of transition-state analogues to inhibit enzymes involved in fructose metabolism, such as fructose bis-phosphate aldolase. nih.govresearchgate.net These inhibitors are designed to mimic the high-energy transition state of the enzymatic reaction. nih.gov Key features of such designed inhibitors might include:

A functional group, like hydroxamic acid, to chelate essential metal ions (e.g., zinc) in the enzyme's active site. nih.gov

A molecular scaffold that mimics the structure of the natural substrate, such as fructose-1,6-bisphosphate. researchgate.net

The removal of certain hydroxyl groups to simplify synthesis without affecting the core binding interactions. nih.gov

These rationally designed molecules serve as powerful tools for exploring the biochemistry of carbohydrate-related pathways.

Advanced Analytical Methodologies for D Fructosyl D Fructofuranose Characterization

Chromatographic Separation Techniques

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of carbohydrates. For FOS, including D-Fructosyl-D-fructofuranose, HPLC methods are frequently employed for both qualitative and quantitative analysis. The separation is typically achieved using aminopropyl-bonded silica (B1680970) columns.

A common approach involves isocratic elution with a mobile phase consisting of a mixture of acetonitrile (B52724) and water. nih.govccsenet.org For instance, a mobile phase of acetonitrile and a 0.04% ammonium (B1175870) hydroxide (B78521) in water solution (70:30 v/v) has been successfully used for the separation of FOS. nih.gov Detection is often carried out using a Refractive Index (RI) detector, which is sensitive to the bulk property of the eluent and provides a universal response for non-chromophoric compounds like sugars. nih.govresearchgate.net Alternatively, UV detection at low wavelengths (around 195 nm) can be used, although it is less common for carbohydrates. ccsenet.orgresearchgate.net

The selection of the stationary phase and mobile phase composition is critical for achieving adequate resolution between different FOS isomers and other sugars that may be present in a sample, such as glucose, fructose (B13574), and sucrose (B13894). lcms.cz The use of smaller particle size columns can lead to reduced analysis times while maintaining chromatographic resolution. lcms.cz Preparative-scale HPLC can also be employed to purify gram quantities of specific disaccharides from complex mixtures, yielding high-purity material for further structural and functional studies. sci-hub.se

Table 1: Example HPLC Parameters for Fructooligosaccharide Analysis

| Parameter | Condition | Source |

| Column | Knauer Eurospher 100-5 NH₂ Vertex (25 mm x 4.6 mm) | nih.gov |

| Mobile Phase | Acetonitrile: 0.04% Ammonium Hydroxide in Water (70:30 v/v) | nih.gov |

| Flow Rate | 1.25 mL/min | nih.gov |

| Temperature | 35.0 ± 0.1°C | nih.gov |

| Detector | Refractive Index (RI) Detector | nih.govresearchgate.net |

| Injection Volume | 20 µL | nih.gov |

High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD)

High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) is a highly sensitive and specific method for the analysis of carbohydrates, including FOS. thermofisher.comjasco.huchromatographyonline.com This technique is particularly powerful for separating complex mixtures of oligo- and polysaccharides based on differences in size, linkage, and branching. thermofisher.com

Carbohydrates are weak acids that can be ionized at high pH. jasco.hu In HPAEC, the separation occurs on a polymeric anion-exchange column under alkaline conditions (pH > 12), where carbohydrates become negatively charged and can interact with the stationary phase. jasco.hu Elution is typically achieved using a gradient of a salt, such as sodium acetate (B1210297), in sodium hydroxide. chromatographyonline.com

Pulsed Amperometric Detection (PAD) allows for the direct and highly sensitive detection of carbohydrates without the need for derivatization. chromatographyonline.com The detection process involves applying a series of potential pulses to a gold working electrode, which facilitates the electrochemical oxidation of the analytes. This method provides excellent sensitivity, making it ideal for the analysis of FOS in various matrices. HPAEC-PAD can effectively resolve FOS with different degrees of polymerization (DP), from DP3 (1-kestose) and DP4 (1-nystose) to longer-chain fructans. nih.gov

Table 2: HPAEC-PAD System Configuration for Fructan Profiling

| Component | Specification | Source |

| Column | Anion-exchange column (e.g., CarboPac™ series) | nih.gov |

| Eluent | Sodium hydroxide (e.g., 100 mM) | chromatographyonline.com |

| Elution Mode | Gradient elution with Sodium Acetate in NaOH | chromatographyonline.com |

| Detector | Pulsed Amperometric Detector (PAD) with Gold Electrode | thermofisher.comjasco.hu |

| Application | Separation and quantification of FOS and inulin (B196767) based on DP | nih.govresearchgate.net |

Gas Chromatography-Mass Spectrometry (GC-MS) for Monosaccharide Composition

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for determining the monosaccharide composition of oligosaccharides like this compound following acid hydrolysis. Since carbohydrates are non-volatile, they require chemical derivatization to increase their volatility before GC analysis. masonaco.org

A common derivatization procedure involves the formation of trimethylsilyl (B98337) (TMS) ethers of the monosaccharides. researchgate.netcabidigitallibrary.org The derivatized sugars are then separated on a capillary GC column and detected by a mass spectrometer. The mass spectrometer provides information on the mass-to-charge ratio of the fragmented ions, which allows for the identification of the individual monosaccharides based on their characteristic fragmentation patterns. cabidigitallibrary.org

One of the challenges in GC-MS analysis of sugars is the presence of multiple anomeric forms (tautomers) for each monosaccharide in solution, which can result in multiple peaks for a single sugar in the chromatogram. masonaco.org Despite this complexity, GC-MS provides high resolution and unambiguous identification. researchgate.net Another approach involves converting the monosaccharides to their O-methyloxime acetate derivatives, which can yield unique fragments for glucose and fructose, facilitating their quantification. nih.gov

Table 3: General Workflow for GC-MS Monosaccharide Analysis

| Step | Description | Source |

| 1. Hydrolysis | The disaccharide is hydrolyzed (e.g., using acid) to break the glycosidic bond and release the constituent monosaccharides (fructose). | researchgate.net |

| 2. Derivatization | The hydroxyl groups of the monosaccharides are converted to volatile derivatives, such as trimethylsilyl (TMS) ethers or O-methyloxime acetates. | masonaco.orgnih.gov |

| 3. GC Separation | The derivatized monosaccharides are injected into the GC, where they are separated based on their boiling points and interactions with the capillary column. | cabidigitallibrary.org |

| 4. MS Detection | The separated compounds are ionized and fragmented in the mass spectrometer. The resulting mass spectra are used for identification and quantification. | cabidigitallibrary.org |

Crystal Structure Determination (for related diphosphate)

In this structure, the binding of the allosteric inhibitor Fru-2,6-P2 to the enzyme induces significant conformational changes. pdbj.org The analysis revealed a 15-degree rotation between the upper and lower dimers of the enzyme, which is characteristic of a transition to the inactive T-form of the protein. pdbj.org The major structural differences compared to the active R-form were observed in the active site domain. This structural information provides critical insights into the allosteric regulation mechanisms of enzymes involved in carbohydrate metabolism and demonstrates how the phosphorylation of fructose moieties dictates their binding and biological function. pdbj.org Such studies on related molecules are fundamental to understanding the structural basis of the biological activities of phosphorylated fructose derivatives.

Purity Assessment and Quantitative Determination Methods

The purity assessment and quantitative determination of this compound rely on the high-resolution chromatographic techniques discussed previously. Both HPLC and HPAEC-PAD are well-suited for these purposes due to their ability to separate the target compound from potential impurities such as monosaccharides (glucose, fructose), other FOS isomers, and sucrose.

Quantitative Analysis: For quantitative analysis, a calibration curve is typically constructed using external standards of the purified compound at known concentrations. The peak area of the analyte in a sample is then compared to the calibration curve to determine its concentration. researchgate.net

HPLC with Refractive Index Detection (HPLC-RID) is a common method for quantification. researchgate.net The response of the RI detector is proportional to the concentration of the analyte. The limits of detection for sugars using this method are typically in the range of 0.09 to 0.23 g/kg. researchgate.net

HPAEC-PAD offers higher sensitivity and is often the preferred method for trace-level quantification. jasco.hu The high specificity of this technique minimizes interferences from the sample matrix, leading to more accurate quantification. The reproducibility of HPAEC-PAD is excellent, with relative standard deviations (RSDs) for peak areas often below 1% for standards at the 1 mg/L level. jasco.hu

Purity Assessment: Purity is assessed by analyzing the chromatogram for the presence of extraneous peaks. The peak area of this compound is expressed as a percentage of the total peak area of all components in the chromatogram. Preparative HPLC is a valuable tool for obtaining highly pure fractions of specific oligosaccharides, which can then be used as analytical standards. sci-hub.se

Biotechnological Production Strategies for D Fructosyl D Fructofuranose

Development of Microbial Cell Factories for Oligosaccharide Production

The foundation of FOS production is the selection and improvement of microorganisms capable of producing enzymes with high transfructosylation activity. Fungi are the most prominent and commercially utilized sources of these enzymes. nih.govmdpi.com

Key Microbial Sources:

Bacteria and Yeasts: While fungi are dominant, some bacteria (Lactobacillus reuteri, Zymomonas mobilis) and yeasts (Rhodotorula sp., Candida sp.) also produce enzymes capable of FOS synthesis. nih.gov

Production Approaches: Microbial FOS production can be carried out using either whole microbial cells or purified enzymes. mdpi.comresearchgate.net Utilizing whole cells as biocatalysts can be more economical as it consolidates the enzyme production and bioconversion steps, eliminating the need for complex enzyme purification. mdpi.com However, this approach often results in lower yields and necessitates subsequent purification to remove non-sugar compounds and microbial biomass. mdpi.com The use of purified enzymes, while requiring an initial extraction and purification process, allows for a more controlled reaction and simplifies downstream processing.

The development of these microbial factories often involves strain improvement through mutagenesis or genetic engineering to enhance enzyme expression and activity. For instance, a mutant strain of A. oryzae S719 demonstrated significantly increased FOS production, achieving a productivity of 29.3 g L⁻¹ h⁻¹ in a 50 L bioreactor. mdpi.com

Table 1: Examples of Microbial Cell Factories for FOS Production

| Microorganism | Enzyme Produced | Key Production Parameters | Reference |

|---|---|---|---|

| Aspergillus niger ATCC 9642 | Fructosyltransferase (FTase) & β-fructofuranosidase (FFase) | 20% sucrose (B13894), pH 5.5, 25°C, 150 rpm, 48 h | biointerfaceresearch.com |

| Aspergillus flavus (NFCCI 2364) | Fructosyltransferase (FTase) | 10% (w/v) sucrose, 1% (w/v) peptone, pH 6, 200 rpm | researchgate.net |

| Aureobasidium pullulans | Fructosyltransferase (FTase) | Used as whole cells for fermentation | nih.govnih.gov |

| Aspergillus oryzae DIA-ITDAM | Fructosyltransferase (FTase) | Fermentation in sugarcane juice for 48 h | researchgate.net |

Enzyme Immobilization Techniques for Enhanced Biocatalysis

To improve the operational stability and facilitate the reuse of enzymes, immobilization is a critical strategy in industrial FOS production. tandfonline.comnih.gov Immobilization prevents the enzyme from being lost at the end of the reaction, allows for continuous processing, and often enhances stability against changes in temperature and pH. tandfonline.com The main methods for immobilizing fructosyltransferases include adsorption, entrapment, covalent coupling, and cross-linking. tandfonline.comnih.gov

Adsorption: This method involves the physical binding of the enzyme to the surface of a support material. It is a simple and cost-effective technique.

Covalent Bonding: This technique creates strong, stable chemical bonds between the enzyme and the support material. Fructosyltransferase from Aureobasidium pullulans has been successfully immobilized on CNBr-activated agarose, a form of covalent bonding, for continuous use. niscpr.res.in

Entrapment: The enzyme is physically confined within a porous matrix, such as alginate beads. This method is gentle and helps protect the enzyme from the bulk environment.

Cross-linking: Enzymes are linked to each other to form large, insoluble aggregates without the need for a separate support material.

A variety of materials have been investigated as supports, with a focus on cost-effectiveness and durability. tandfonline.com For example, corncob, an abundant agro-industrial waste product, has been successfully used as a support to immobilize extracellular fructosyltransferase from Aspergillus oryzae. scielo.br The enzyme immobilized on alkali-treated corncob demonstrated good operational stability and potential for reuse. scielo.br

Table 2: Comparison of Enzyme Immobilization Techniques for FOS Production

| Immobilization Method | Support Material | Enzyme Source | Key Findings | Reference |

|---|---|---|---|---|

| Covalent Bonding | CNBr-activated Agarose | Aureobasidium pullulans | Allows for economical, continuous use; enzyme can be separated and reused for several batches without activity loss. | niscpr.res.in |

| Adsorption | Alkali-treated Corncob | Aspergillus oryzae IPT-301 | Immobilized enzyme showed a half-life 1.4 times greater than the soluble enzyme; retained 53% of activity in a second cycle. | scielo.br |

| Entrapment | Alginate beads | Bacillus subtilis (whole cells) | Used for purification by removing monosaccharides; establishes a basis for synbiotic formulations. | nih.gov |

Optimization of Bioprocess Parameters (e.g., substrate concentration, temperature, pH)

Maximizing the yield and purity of FOS requires precise control over key bioprocess parameters. scitechnol.com The most critical factors influencing the enzymatic reaction are substrate concentration, temperature, and pH. scientificbio.com

Substrate Concentration: High concentrations of sucrose are generally preferred for FOS synthesis. This is because a high sucrose concentration increases the transferase activity of the enzyme relative to its hydrolytic activity (which produces unwanted glucose and fructose) and also lowers water activity, suppressing hydrolysis. researchgate.net Studies have shown that elevating the sucrose concentration from 570 to 800 g L⁻¹ can increase the final FOS concentration. nih.gov A FOS yield of 68.38% (w/w) was achieved using a sucrose concentration of 60% (w/v). researchgate.net

Temperature: Temperature significantly affects enzyme activity and stability. Most fructosyltransferases used for FOS production exhibit optimal activity in the range of 50°C to 60°C. biointerfaceresearch.com For example, fructosyltransferase from Aspergillus oryzae immobilized on corncob showed the highest activity at 50°C. scielo.br The enzyme from Aspergillus niger has an optimal temperature of 60°C. biointerfaceresearch.com

pH: The pH of the reaction medium must be maintained within a narrow range to ensure maximum enzyme performance. The optimal pH for FOS production is typically slightly acidic, between 5.0 and 6.0. researchgate.net Studies have reported optimal conditions at pH 5.5 for enzymes from Aspergillus oryzae and Aureobasidium pullulans. niscpr.res.inscielo.br Fermentation by Aspergillus flavus was optimized at a pH of 6. researchgate.net

Other parameters such as agitation speed can also influence the process, with an optimal speed of 200 rpm reported for fermentation with Aspergillus flavus. researchgate.net

Table 3: Optimal Bioprocess Parameters for FOS Production

| Microorganism/Enzyme Source | Substrate Conc. | Optimal Temperature | Optimal pH | Reference |

|---|---|---|---|---|

| Aspergillus flavus | 60% (w/v) Sucrose | Not specified | 6.0 | researchgate.net |

| Aspergillus niger ATCC 9642 | 20-80% Sucrose | 60°C | 2.39 (for enzyme activity) | biointerfaceresearch.com |

| Aspergillus oryzae (immobilized) | Not specified | 50°C | 5.5 | scielo.br |

| Cell-free enzyme (upscaled) | 800 g L−1 Sucrose | 40°C | 5.5 | nih.gov |

Downstream Processing and Purification Methodologies

A significant challenge in FOS production is separating the desired oligosaccharides from the final reaction mixture, which typically contains unreacted sucrose and the by-products glucose and fructose (B13574). researchgate.net An efficient and cost-effective purification process is crucial for obtaining high-purity FOS for food and pharmaceutical applications.

Conventional Purification Methods:

Adsorption Chromatography: This is a popular and low-cost approach for selective purification. nih.gov Activated charcoal is widely used due to its high sorption capacity, which allows it to effectively separate FOS from monosaccharides and disaccharides. nih.gov

Other Chromatographic Techniques: More advanced methods such as size-exclusion chromatography, hydrophilic interaction chromatography, and anion-exchange chromatography have been established to purify FOS, although they can be time-consuming and may have lower yields. mdpi.com High-speed counter-current chromatography (HSCCC) has been developed as a more efficient alternative. mdpi.com

Membrane Filtration: Techniques like nanofiltration can be used to separate molecules based on size, allowing for the removal of smaller sugars like glucose and fructose from the larger FOS molecules.

Innovative Biological Purification: Novel strategies are being developed that use microbial processes to purify the FOS syrup. These methods can reduce costs and create additional value.

Selective Fermentation: Probiotic bacteria, such as Bacillus subtilis, can be used to selectively consume the residual monosaccharides (glucose and fructose) in the crude FOS mixture without degrading the FOS itself. nih.govfrontiersin.org In one study, a fed-batch fermentation process using B. subtilis increased the purity of FOS from 59.2% to 82.5%. nih.govfrontiersin.org

Co-culture Systems: A mixed culture of Aureobasidium pullulans (the FOS producer) and Saccharomyces cerevisiae (a glucose consumer) can be used to produce FOS and simultaneously remove glucose from the medium. nih.gov This strategy resulted in a final mixture with a FOS purity of over 67.0% (w/w). nih.gov

Table 4: Downstream Processing and Purification Methodologies for FOS

| Methodology | Principle | Key Outcome | Reference |

|---|---|---|---|

| Adsorption Chromatography | Selective adsorption of sugars onto activated charcoal. | Low-cost and effective separation of FOS from by-product sugars. | nih.gov |

| High-Speed Counter-Current Chromatography (HSCCC) | Support-free liquid-liquid partition chromatography. | Efficient isolation with excellent sample loading and simple operation. | mdpi.com |

| Selective Fermentation | Use of Bacillus subtilis to consume residual monosaccharides. | Increased FOS purity from 59.2% to 82.5%. | nih.govfrontiersin.org |

| Co-culture System | Simultaneous FOS production (A. pullulans) and glucose consumption (S. cerevisiae). | Achieved FOS purity over 67.0% (w/w) and produced ethanol (B145695) as a co-product. | nih.gov |

Physiological Roles and Biochemical Significance in Non Human Systems

Role as Carbohydrate Storage Compounds in Plants and Microorganisms

Fructans, a class of polysaccharides to which D-fructosyl-D-fructofuranose belongs, serve as primary carbohydrate storage compounds in a significant number of plant species and various microorganisms. In approximately 15% of flowering plants, particularly in families such as Asteraceae and several monocots, fructans replace starch as the main long-term storage carbohydrate. These polymers of fructose (B13574) are typically stored within the vacuoles of plant cells. This subcellular compartmentalization is crucial, as it provides a sink for photosynthates, allowing photosynthesis to continue even when growth rates are reduced due to environmental conditions like low temperatures.

In botanical systems, fructan concentrations can be substantial, ranging from negligible amounts up to 45% of dry weight in the leaves of some cool-season grasses, and in some instances, have been reported to account for as much as 80% to 90% of the plant's dry weight under conditions that favor accumulation. gavinpublishers.com Unlike starch, fructans are highly soluble in water, which is a significant physiological advantage. nih.gov

Microorganisms, including numerous species of bacteria and fungi, also synthesize and store fructans, typically of the levan (B1592505) type, as part of their extracellular polymeric substance (EPS) matrix in biofilms. nih.gov This EPS matrix, rich in fructans, protects microbial cells from a variety of environmental stressors. nih.gov For example, in the dental plaque bacterium Streptococcus mutans, fructans can constitute a significant portion of the EPS, shielding the cells from antimicrobial agents. nih.gov Similarly, biofilms of probiotic bacteria like Bifidobacterium and Lactobacillus utilize fructans to protect against temperature fluctuations and bacteriostatic agents. nih.gov

| Characteristic | Fructans (e.g., this compound based polymers) | Starch |

|---|---|---|

| Primary Storage Location | Vacuole | Amyloplast (Plastid) |

| Solubility in Water | High nih.gov | Low |

| Typical Plant Families | Asteraceae, Poaceae (cool-season grasses) | Widespread, including most major crops (e.g., Poaceae - warm-season, Solanaceae) |

| Reported Max Concentration (% Dry Weight) | Up to 90% gavinpublishers.com | Variable, can be very high in storage organs (e.g., >80% in cereal grains) |

Participation in Microbial Carbon Metabolism and Energy Flux

In non-human systems, particularly within microbial ecosystems like the gut, fructans and fructooligosaccharides (FOS) are significant substrates for carbon metabolism and energy production. oup.com Since most mammals lack the necessary endogenous enzymes to hydrolyze the β-(2,1) and β-(2,6) glycosidic bonds in fructans, these carbohydrates pass undigested to the lower gastrointestinal tract. oup.com Here, they become a major source of carbon and energy for the resident microbial community. oup.com

Certain dominant gut bacteria, particularly species within the genera Bifidobacterium and Lactobacillus, as well as various butyrate-producers, are highly efficient at fermenting fructans. nih.govnih.gov These microbes possess a range of fructan-degrading enzymes, such as inulinases and other fructan hydrolases (belonging to the glycoside hydrolase family GH32), which break down the polymers into their constituent fructose and glucose monomers. nih.govfodzyme.com

The subsequent fermentation of these simple sugars by the microbiota leads to the production of short-chain fatty acids (SCFAs), primarily acetate (B1210297), propionate (B1217596), and butyrate (B1204436), along with gases like carbon dioxide and hydrogen. gavinpublishers.com These SCFAs represent a significant energy source for the host and play a crucial role in modulating the gut environment. gavinpublishers.comnih.gov The production of SCFAs from fructan fermentation is a central aspect of microbial energy flux. For instance, studies have shown that microbial-FOS can stimulate a higher production of total SCFAs, particularly propionate and butyrate, compared to other fiber types. nih.gov This selective utilization of fructans by beneficial bacteria, leading to the production of valuable metabolites, is a key feature of their role in microbial carbon metabolism. nih.govaquahoy.com

| Microbial Genus | Key Enzyme Class | Primary Fermentation End-Products | Metabolic Role |

|---|---|---|---|

| Bifidobacterium | Fructan hydrolases, β-fructosidases | Acetate, Lactate | Primary degrader of FOS, promotes acidic gut environment gavinpublishers.comnih.gov |

| Lactobacillus | Fructan hydrolases | Lactate, Acetate | Competes for fructan utilization, contributes to SCFA pool gavinpublishers.comgoogle.com |

| Bacteroides | Fructanases | Acetate, Propionate, Succinate | Efficient degrader of complex polysaccharides including fructans nih.gov |

| Clostridium clusters IV & XIVa (e.g., Faecalibacterium) | GH32 enzymes | Butyrate, Acetate | Key butyrate producers utilizing fructan-derived monosaccharides nih.gov |

Enzymatic Interconversions within General Carbohydrate Pathways

The synthesis and degradation of this compound and related fructans are governed by specific enzymatic activities that link them to central carbohydrate pathways. The primary enzymes responsible for these interconversions are fructosyltransferases (FTs) and fructan hydrolases.

Synthesis: Fructan synthesis typically begins with sucrose (B13894). The key enzyme, sucrose:sucrose 1-fructosyltransferase (1-SST), catalyzes the transfer of a fructosyl unit from one sucrose molecule to another, producing the trisaccharide 1-kestose (B104855) and releasing a molecule of glucose. This is the foundational step for building inulin-type fructans. Further elongation is carried out by fructan:fructan 1-fructosyltransferase (1-FFT), which repeatedly transfers fructosyl units from a donor fructan to a growing acceptor chain. Levan-type fructans are synthesized by levansucrases, which create β-(2,6) linkages.

Degradation: The breakdown of fructans is catalyzed by fructan hydrolases, also known as fructanases. These enzymes cleave the fructosyl-fructose linkages. They are broadly categorized based on their mode of action:

Exo-inulinases: These enzymes act on the terminal fructose unit of a fructan chain, releasing fructose as the primary product. fodzyme.com

Endo-inulinases: These enzymes act randomly on internal glycosidic linkages, producing a series of fructooligosaccharides (FOS) of varying lengths. fodzyme.com

These enzymatic activities provide a dynamic system for plants and microbes to manage carbon stores. During periods of high energy supply (e.g., high photosynthetic activity), FTs are active, converting sucrose into stored fructans. Conversely, during periods of high energy demand, fructan hydrolases are upregulated to break down stored fructans, releasing fructose and FOS that can enter glycolysis to generate energy. These interconversions allow organisms to buffer their cellular sucrose levels and flexibly manage carbon allocation between growth, metabolism, and storage.

Emerging Research Directions and Methodological Innovations

Elucidation of Novel Biosynthetic Pathways and Enzymes

The biosynthesis of D-Fructosyl-D-fructofuranose isomers is primarily orchestrated by a class of enzymes known as fructosyltransferases (FTs). Research continues to uncover the intricate mechanisms of these enzymes and identify new players in fructan metabolism.

Fructan biosynthesis is initiated by enzymes like sucrose (B13894):sucrose 1-fructosyltransferase (1-SST) and sucrose:fructan 6-fructosyltransferase (6-SFT), which catalyze the transfer of a fructosyl unit from sucrose to a sucrose acceptor, forming the trisaccharides 1-kestose (B104855) and 6-kestose, respectively. nih.govpnas.org Subsequent chain elongation is carried out by fructan:fructan 1-fructosyltransferase (1-FFT) and fructan:fructan 6G-fructosyltransferase (6G-FFT). nih.gov The degradation of these molecules is managed by fructan exohydrolases (FEHs). nih.govmdpi.com

Recent studies have focused on identifying and characterizing these enzymes from a variety of plant and microbial sources. For example, integrated transcriptomics and metabolomics analyses in garlic under low-temperature stress have helped screen for key enzyme genes involved in fructan metabolism, including 1-SST, 6G-FFT, and 1-FEH. nih.govdntb.gov.ua Such studies provide a deeper understanding of how environmental factors influence the biosynthesis of fructans.

Furthermore, researchers are exploring novel enzymatic activities. For instance, a kojibiose phosphorylase from Escherichia coli, known as YcjT, has been found to use sucrose as an acceptor in reverse phosphorolysis to synthesize β-d-fructofuranosyl α-d-glucopyranosyl-(1→2)-α-d-glucopyranoside. bohrium.com The exploration of such unconventional enzymatic reactions opens up new avenues for the synthesis of novel oligosaccharides.

Key Enzymes in Fructan Biosynthesis and Degradation

| Enzyme | Abbreviation | Function | References |

|---|---|---|---|

| Sucrose:sucrose 1-fructosyltransferase | 1-SST | Initiates inulin-type fructan synthesis | nih.gov |

| Fructan:fructan 1-fructosyltransferase | 1-FFT | Elongates inulin-type fructan chains | nih.gov |

| Sucrose:fructan 6-fructosyltransferase | 6-SFT | Initiates levan (B1592505) and graminan-type fructan synthesis | pnas.org |

| Fructan:fructan 6G-fructosyltransferase | 6G-FFT | Involved in the synthesis of neoseries fructans | nih.gov |

| Fructan exohydrolase | FEH | Degrades fructans by removing terminal fructosyl units | mdpi.com |

Advanced High-Throughput Analytical Platforms for Glycomics

The structural complexity and diversity of oligosaccharides like this compound necessitate sophisticated analytical techniques for their characterization. The field of glycomics, which aims to identify the complete set of oligosaccharides in an organism, has seen significant technological advancements. acs.org

High-throughput (HTP) glycomics is crucial for large-scale studies in biopharmaceutical development and clinical biomarker discovery. nih.gov Modern analytical workflows often involve a combination of separation techniques and mass spectrometry. nih.gov

Key analytical platforms include:

Mass Spectrometry (MS): Techniques like Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS and Liquid Chromatography-Electrospray Ionization (LC-ESI) MS are pivotal for the sensitive and accurate analysis of oligosaccharides. nih.gov Permethylation of glycans is a common derivatization strategy that enhances sensitivity and aids in structural elucidation during MS analysis. nih.gov

Chromatography: High-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (UHPLC) are widely used for separating glycan isomers. nih.gov Hydrophilic interaction liquid chromatography (HILIC) and porous graphitized carbon (PGC) are effective stationary phases for the separation of native oligosaccharides. nih.gov

Microarray Technologies: Glycan microarrays are powerful tools for high-throughput screening of carbohydrate-binding proteins and for studying the interactions of oligosaccharides with biological systems.

These advanced platforms enable rapid and reproducible analysis of complex glycomes, facilitating a deeper understanding of the roles of oligosaccharides in various biological processes. nih.govresearchgate.net

Enzyme Engineering for Tailored this compound Isomer Synthesis

The ability to produce specific isomers of this compound and other fructooligosaccharides (FOS) is of great interest for various applications. Enzyme engineering offers a powerful approach to modify the properties of fructosyltransferases to achieve desired product specificities and yields.

By employing techniques such as directed evolution and site-directed mutagenesis, researchers can alter the catalytic activity and substrate specificity of these enzymes. For instance, mutations in the active site of a β-fructofuranosidase from Schwanniomyces occidentalis have been shown to improve its transfructosylating activity, leading to increased FOS production. nih.gov

Computational tools are also being used to guide enzyme engineering efforts. Sequence and structure-based prediction methods can help identify key amino acid residues that determine the FOS synthesis capacity of an enzyme. mq.edu.au This allows for a more rational design of mutations to enhance the desired enzymatic properties.

The goal of these engineering efforts is to develop robust and efficient biocatalysts for the industrial production of FOS with specific chain lengths and linkage types, which can then be used as prebiotics or functional food ingredients. mdpi.com

Systems Biology and Omics Approaches to Fructan Metabolism

Systems biology integrates data from various "omics" platforms, such as genomics, transcriptomics, proteomics, and metabolomics, to provide a holistic view of biological processes. qub.ac.ukresearchgate.net This approach is increasingly being applied to unravel the complex regulatory networks governing fructan metabolism. frontiersin.org

By combining transcriptomic and metabolomic data, researchers can correlate changes in gene expression with alterations in metabolite levels. A study on garlic seedlings under low-temperature stress, for example, used this integrated approach to identify key genes and metabolites in the fructan metabolic pathway that respond to cold. nih.govdntb.gov.ua This provides insights into the role of fructans in plant stress tolerance.

Weighted gene co-expression network analysis (WGCNA) is a powerful tool used in these studies to identify clusters of co-expressed genes and link them to specific metabolic pathways. nih.govdntb.gov.ua Such analyses can reveal novel regulatory interactions and pinpoint key enzymes that control fructan accumulation.

These systems-level investigations are crucial for understanding how fructan metabolism is regulated in response to developmental and environmental cues, and how it is integrated with other metabolic pathways within the cell.

Omics Technologies in Fructan Research

| Omics Field | Focus of Study | Key Insights | References |

|---|---|---|---|

| Genomics | Identification and sequencing of genes encoding fructan-related enzymes. | Understanding the genetic basis of fructan metabolism. | frontiersin.org |

| Transcriptomics | Analysis of gene expression patterns under different conditions. | Identifying genes that are up- or down-regulated in response to stimuli. | nih.govdntb.gov.ua |

| Proteomics | Study of the entire set of proteins expressed by an organism. | Quantifying the abundance of fructan-related enzymes. | frontiersin.org |

| Metabolomics | Comprehensive analysis of all metabolites in a biological sample. | Quantifying changes in fructan and other sugar levels. | nih.govdntb.gov.ua |

Computational Modeling and Simulation of Fructosyltransferase Activity and Oligosaccharide Structure

Computational approaches, including molecular modeling and simulation, are becoming indispensable tools for studying the structure-function relationships of enzymes and their products. researchgate.netnih.gov

Molecular dynamics (MD) simulations can provide detailed insights into the conformational dynamics of fructans and their interactions with other molecules, such as lipids. nih.govmpg.de For example, MD simulations have suggested that inulin-type fructans tend to form random coil structures, while levan-type fructans favor a helical conformation, which influences their interaction with cell membranes. nih.gov

In the context of fructosyltransferases, computational modeling can be used to:

Predict the three-dimensional structure of the enzyme.

Simulate the binding of substrates and products in the active site.

Identify key amino acid residues involved in catalysis and substrate specificity.

Guide the design of mutations for enzyme engineering. mq.edu.au

These computational studies complement experimental data and provide a deeper understanding of the molecular mechanisms underlying fructan biosynthesis and function. They are instrumental in building predictive models that can accelerate the discovery and design of novel fructans and fructosyltransferases with desired properties.

Q & A

Basic Research Questions

Q. What are the primary methods for determining the structural conformation of D-fructosyl-D-fructofuranose in solution and solid states?

- Methodological Answer: Structural analysis employs nuclear magnetic resonance (NMR) spectroscopy for solution-state dynamics and X-ray crystallography for solid-state configurations. For furanose rings, molecular mechanics simulations (e.g., MMP2) calculate energy minima for envelope (³E) and twist (⁴T) conformers, identifying low-energy pathways (e.g., 0E transitions in β-D-fructofuranose) . Synchrotron-based diffraction studies (e.g., single-crystal analysis) resolve bond angles and torsion angles, critical for validating synthetic intermediates like BBDE_2040 .

Q. How is this compound synthesized, and what are the challenges in regioselective glycosidic bond formation?

- Methodological Answer: Chemoenzymatic approaches using GH172 enzymes (e.g., difructose dianhydride I synthase) enable regioselective β(2→1) or β(2→6) linkages. Chemical synthesis involves protecting-group strategies (e.g., benzylidene acetal for C3/C4 hydroxyls) and glycosyl donors like trichloroacetimidates. Challenges include minimizing side reactions (e.g., furanose-pyranose interconversion) and achieving stereochemical purity, addressed via HPLC purification and ¹³C-NMR monitoring .

Q. What analytical techniques are used to detect and quantify this compound in complex biological matrices?

- Methodological Answer: High-performance anion-exchange chromatography with pulsed amperometric detection (HPAEC-PAD) separates fructosyl derivatives without derivatization. For quantification, stable isotope dilution assays (e.g., ¹³C-labeled internal standards) coupled with LC-MS/MS improve sensitivity in gut microbiota studies. Prebiotic activity is validated via in vitro fermentation models using Bifidobacterium strains and gas chromatography for short-chain fatty acid analysis .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported substrate specificities of enzymes acting on this compound, such as GH172 enzymes?

- Methodological Answer: Discrepancies in substrate specificity (e.g., GH172 hydrolase vs. synthase activity) are addressed via site-directed mutagenesis (e.g., altering catalytic residues like Asp230) and kinetic assays (e.g., measuring kₐₜₜ/Kₘ for difructose dianhydrides vs. linear fructans). Structural biology tools (e.g., cryo-EM or X-ray crystallography) map active-site topology, while molecular dynamics simulations predict binding affinities for competing substrates .

Q. What experimental and computational approaches elucidate the conformational dynamics and energy landscapes of this compound in enzymatic catalysis?

- Methodological Answer: Hybrid quantum mechanics/molecular mechanics (QM/MM) simulations model transition states during glycosidic bond cleavage. Free-energy perturbation calculations compare activation barriers for ³E vs. ⁴T conformers. Experimentally, time-resolved FTIR spectroscopy tracks real-time conformational shifts during enzyme-substrate interactions, validated by isotopic labeling (e.g., ¹⁸O at the glycosidic oxygen) .

Q. How can in vitro models be designed to study the prebiotic effects of this compound on gut microbiota composition and metabolic output?

- Methodological Answer: Simulated colonic reactors (e.g., TIM-2 system) with pH-controlled compartments replicate human gut conditions. Metagenomic sequencing (16S rRNA) and metabolomics (untargeted LC-MS) track microbial diversity and metabolite production. Control experiments use fructan-free diets or β-fructosidase inhibitors to isolate fructosyl-specific effects. Statistical validation requires redundancy analysis (RDA) to correlate bacterial taxa with SCFA levels .

Data Contradiction Analysis

-

Conflict: Divergent reports on GH172 enzyme regioselectivity (β(2→1) vs. β(2→6) linkage formation).

Resolution: Comparative studies using isothermal titration calorimetry (ITC) to measure binding thermodynamics for different substrates. Phylogenetic analysis of GH172 homologs identifies conserved motifs (e.g., Pfam domains) linked to linkage specificity . -

Conflict: Variability in prebiotic efficacy across in vivo studies.

Resolution: Standardized dosing protocols (e.g., 5 g/day in randomized trials) and stratification by baseline microbiota composition (e.g., high vs. low Bifidobacterium populations). Meta-analysis of human trials with fixed-effects models accounts for inter-study heterogeneity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.